molecular formula C19H19F3N4O2 B284818 N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Katalognummer B284818
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: OMWHXPQPXQXJPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as GSK583, is a small molecule inhibitor that has been developed for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which is a major global health problem. GSK583 has shown promising results in preclinical studies and has the potential to become an effective treatment for tuberculosis.

Wirkmechanismus

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide works by inhibiting the enzyme InhA, which is involved in the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. Mycolic acids are essential for the survival of the bacterium, and their inhibition leads to cell death. N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a unique mechanism of action, which makes it effective against drug-resistant strains of Mycobacterium tuberculosis.
Biochemical and Physiological Effects
N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a good safety profile in preclinical studies. It has low toxicity and does not have any significant adverse effects on liver and kidney functions. N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration.

Vorteile Und Einschränkungen Für Laborexperimente

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It has a unique mechanism of action, which makes it effective against drug-resistant strains of Mycobacterium tuberculosis. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have limited efficacy in vivo. In addition, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide may have limited efficacy against dormant Mycobacterium tuberculosis, which is a major challenge in the treatment of tuberculosis.

Zukünftige Richtungen

There are several future directions for the development of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is to optimize the pharmacokinetic properties of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide to improve its efficacy in vivo. Another direction is to develop combination therapies that can enhance the efficacy of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide against drug-resistant strains of Mycobacterium tuberculosis. Finally, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can also be studied for its potential use in the treatment of other bacterial infections, such as multi-drug resistant Gram-negative infections.
Conclusion
In conclusion, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a promising small molecule inhibitor that has the potential to become an effective treatment for tuberculosis and other bacterial infections. It has a unique mechanism of action, good safety profile, and good pharmacokinetic properties. However, further research is needed to optimize its efficacy in vivo and to develop combination therapies that can enhance its efficacy against drug-resistant strains of Mycobacterium tuberculosis.

Synthesemethoden

The synthesis of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves a multi-step process that begins with the reaction of 3-methoxyaniline with trifluoroacetic anhydride to form 3-methoxyphenyl trifluoroacetate. This intermediate is then reacted with isobutylamine to form N-isobutyl-3-methoxyphenyltrifluoroacetamide. The final step involves the reaction of N-isobutyl-3-methoxyphenyltrifluoroacetamide with 3-cyanopyrazole to form N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been studied for its potential use in the treatment of other bacterial infections, such as multi-drug resistant Gram-negative infections.

Eigenschaften

Molekularformel

C19H19F3N4O2

Molekulargewicht

392.4 g/mol

IUPAC-Name

5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H19F3N4O2/c1-11(2)9-23-18(27)14-10-24-26-16(19(20,21)22)8-15(25-17(14)26)12-5-4-6-13(7-12)28-3/h4-8,10-11H,9H2,1-3H3,(H,23,27)

InChI-Schlüssel

OMWHXPQPXQXJPQ-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC

Kanonische SMILES

CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.